molecular formula C10H19NO4S B2839264 tert-Butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate CAS No. 1864064-02-7

tert-Butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate

Cat. No. B2839264
CAS RN: 1864064-02-7
M. Wt: 249.33
InChI Key: YGTOAKBGUICAFE-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate, has a CAS Number of 1864064-02-7 . It has a molecular weight of 249.33 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide . This leads to an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate . The InChI code is 1S/C10H19NO4S/c1-9(2,3)15-8(12)11-6-10(13)4-5-16(14)7-10/h13H,4-7H2,1-3H3,(H,11,12) .


Chemical Reactions Analysis

The compound is likely to participate in reactions similar to other tert-butyl carbamates. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 249.33 , and it has a specific InChI code .

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.

Mode of Action

In general, carbamates can form stable complexes with their targets, altering their function .

Action Environment

The action, efficacy, and stability of “tert-Butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate” can be influenced by various environmental factors . These can include pH, temperature, and the presence of other interacting molecules. For instance, the compound’s stability might be affected by the presence of strong acids or bases, while its efficacy could be influenced by the concentration of target molecules in its environment.

Future Directions

Future research could explore the use of this compound in the synthesis of other complex molecules. For instance, tert-butyl carbamates have been used in the synthesis of N-Boc-protected anilines , suggesting potential applications in the synthesis of pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

tert-butyl N-[(3-hydroxy-1-oxothiolan-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)11-6-10(13)4-5-16(14)7-10/h13H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTOAKBGUICAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCS(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate

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